molecular formula C9H11NO3S B12532892 3-Sulfanyl-L-tyrosine CAS No. 742639-25-4

3-Sulfanyl-L-tyrosine

Cat. No.: B12532892
CAS No.: 742639-25-4
M. Wt: 213.26 g/mol
InChI Key: YUIMQARXTGWESJ-LURJTMIESA-N
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Description

3-Sulfanyl-L-tyrosine is a sulfur-containing derivative of the amino acid L-tyrosine It is characterized by the presence of a thiol group (-SH) attached to the third carbon of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanyl-L-tyrosine typically involves the introduction of a thiol group into the tyrosine molecule. One common method is the nucleophilic substitution reaction where L-tyrosine is treated with thiolating agents under controlled conditions. For example, the reaction of L-tyrosine with thiourea in the presence of a base can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic catalysis or microbial fermentation. These methods offer advantages in terms of selectivity, yield, and environmental sustainability. For instance, the use of tyrosine ammonia lyase (TAL) in combination with sulfur-containing substrates can facilitate the production of this compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanyl-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Thiolating agents like thiourea or thioacetic acid are used under basic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various sulfur-containing derivatives.

Scientific Research Applications

3-Sulfanyl-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfanyl-L-tyrosine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function.

    Pathways Involved: The compound can influence redox signaling pathways by modulating the redox state of cellular thiols. .

Comparison with Similar Compounds

    L-Cysteine: Another sulfur-containing amino acid with a thiol group.

    L-Methionine: Contains a sulfur atom but in the form of a thioether.

    3-Bromo-L-tyrosine: A halogenated derivative of L-tyrosine.

Comparison:

    Uniqueness: 3-Sulfanyl-L-tyrosine is unique due to the specific position of the thiol group on the tyrosine molecule, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

742639-25-4

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-sulfanylphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

YUIMQARXTGWESJ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)S)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)S)O

Origin of Product

United States

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